5-Bromo-6-ethoxynicotinic acid

概要

説明

Molecular Structure Analysis

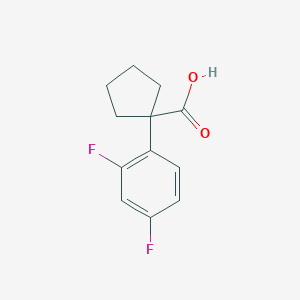

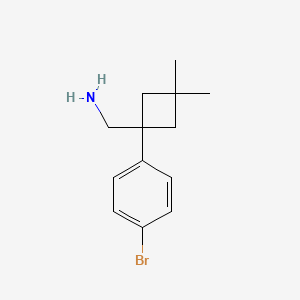

The molecular formula of 5-Bromo-6-ethoxynicotinic acid is C8H8BrNO3. Its molecular weight is 246.06 g/mol.Physical And Chemical Properties Analysis

5-Bromo-6-ethoxynicotinic acid is a solid at 20 degrees Celsius.科学的研究の応用

Pharmaceutical Research

5-Bromo-6-ethoxynicotinic acid: is a derivative of nicotinic acid, which is known for its role in treating dyslipidemia and preventing cardiovascular diseases. Its derivatives, including 5-Bromo-6-ethoxynicotinic acid, are being explored for their potential to treat various diseases with fewer side effects than nicotinic acid itself .

Synthesis of Bioactive Compounds

This compound serves as a precursor in the synthesis of bioactive molecules. Researchers utilize it to create complex natural product scaffolds, aiming to expand the bioactive chemical space and explore new therapeutic agents .

Antibacterial Applications

Derivatives of nicotinic acid have shown efficacy against bacterial infections. The bromine substitution on the nicotinic acid ring, as seen in 5-Bromo-6-ethoxynicotinic acid, could potentially enhance the antibacterial properties of these compounds .

Anti-inflammatory and Analgesic Properties

Some nicotinic acid derivatives have been synthesized to exhibit anti-inflammatory and analgesic effects. The structural modifications, such as bromination, are crucial for the activity of these compounds .

Treatment of Neurodegenerative Diseases

Research indicates that certain nicotinic acid derivatives may be effective against neurodegenerative diseases like Alzheimer’s. The exploration of 5-Bromo-6-ethoxynicotinic acid in this context could lead to novel treatments .

Lipid Regulation and Cardiovascular Health

Nicotinic acid derivatives are known for their ability to regulate lipid levels and improve cardiovascular health. 5-Bromo-6-ethoxynicotinic acid could be investigated for its potential benefits in this area, especially given the interest in derivatives with fewer side effects .

Safety and Hazards

5-Bromo-6-ethoxynicotinic acid may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation occurs .

作用機序

- NAD and NADP serve as electron donors or acceptors in numerous redox reactions catalyzed by various enzymes. They play a crucial role in cellular metabolism, including ATP synthesis and other essential biochemical processes .

- The exact mechanisms underlying its antilipolytic, vasodilatory, and neuroprotective functions are not fully understood .

- The NAD+/NADH ratio impacts oxidative catabolism and ATP synthesis. In the cytosol, this ratio is around 700, while in mitochondria, it’s lower (7–10) .

Target of Action

- primarily targets the nicotinamide coenzymes . These coenzymes include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) .

Mode of Action

Biochemical Pathways

Pharmacokinetics

- Nicotinic acid is absorbed in the small intestine. It distributes widely in tissues. It undergoes hepatic metabolism, including amidation to nicotinamide. Excreted mainly in urine. High doses can lead to flushing due to vasodilation, affecting adherence to therapy .

Action Environment

特性

IUPAC Name |

5-bromo-6-ethoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-2-13-7-6(9)3-5(4-10-7)8(11)12/h3-4H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFXNIWIVQEBIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-ethoxynicotinic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1469287.png)

![4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]-2-methylpyrimidine](/img/structure/B1469288.png)

![(1-cyclopropyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1469289.png)

![1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469294.png)

![1-[2-Chloro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine](/img/structure/B1469300.png)

![1-[(4-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469305.png)

![4-[3-(Methoxymethyl)pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1469308.png)